molecular formula C9H12FN3O3S B2616316 5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034327-20-1

5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2616316
CAS No.: 2034327-20-1
M. Wt: 261.27
InChI Key: PEFHHWYSRAURJS-UHFFFAOYSA-N
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Description

“5-Fluoro-2-((1-(methylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a chemical compound. It is a pyrimidine derivative, which are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Scientific Research Applications

Anticancer Applications

1. Chemotherapy Efficacy and Resistance

  • The fluorinated pyrimidines, including 5-Fluorouracil (5-FU), are extensively used in chemotherapy for various cancers, demonstrating significant but limited regressions in patients with gastrointestinal cancer. However, resistance to 5-FU can be related to insufficient inhibition of thymidylate synthase, a key enzyme targeted by 5-FU (Moertel et al., 1964; Peters et al., 1995).

2. Drug-Adverse Effects and Genetic Polymorphisms

  • Cancer patients with mutations or polymorphisms in the dihydropyrimidine dehydrogenase gene (DPYD) exhibit a high risk of severe adverse effects from fluoropyrimidine-based chemotherapy, such as 5-FU or capecitabine. Identifying these genetic variations before treatment could prevent serious side effects (Gross et al., 2008).

3. Pharmacogenetic Syndromes

  • Severe toxicity from 5-FU therapy has been linked to dihydropyrimidine dehydrogenase deficiency, suggesting that pharmacogenetic testing for DPYD mutations could be crucial in managing patient treatment and preventing severe toxicity (Diasio et al., 1988; Harris et al., 1991).

4. Metabolic Pathways and Drug Efficacy

  • The metabolism of fluoropyrimidines involves key enzymes such as thymidylate synthase and dihydropyrimidine dehydrogenase. The balance between activating and deactivating enzymes influences the therapeutic efficacy and toxicity of these drugs, with research indicating that higher tissue concentrations of activating enzymes correlate with better treatment outcomes (Hiroyasu et al., 2001).

Properties

IUPAC Name

5-fluoro-2-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O3S/c1-17(14,15)13-3-2-8(6-13)16-9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFHHWYSRAURJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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